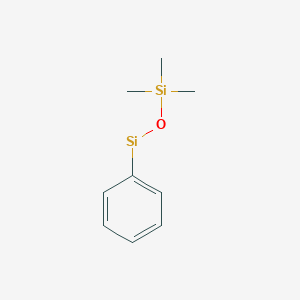
CID 54253912
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trimethyl-3-phenyldisiloxane is an organosilicon compound characterized by the presence of silicon-oxygen-silicon (Si-O-Si) bonds. This compound is part of the broader class of siloxanes, which are known for their versatility and wide range of applications in various fields, including materials science, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trimethyl-3-phenyldisiloxane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of 1,1,1-trimethyl-3-phenyldisiloxane with formaldehyde dimethyl acetal under specific conditions . The reaction typically requires a catalyst, such as aluminum chloride, and is carried out under controlled temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,1,1-trimethyl-3-phenyldisiloxane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The product is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trimethyl-3-phenyldisiloxane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of silanols or siloxane-based polymers.
Reduction: Reduction reactions typically involve the removal of oxygen or the addition of hydrogen, leading to the formation of simpler siloxane compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include silanols, siloxane-based polymers, and various substituted siloxanes. These products have diverse applications in materials science, coatings, and adhesives .
Scientific Research Applications
1,1,1-Trimethyl-3-phenyldisiloxane has several scientific research applications, including:
Biology: The compound’s derivatives are explored for their potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants due to its biocompatibility and stability.
Mechanism of Action
The mechanism of action of 1,1,1-trimethyl-3-phenyldisiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen-silicon bonds provide flexibility and stability, allowing it to form strong interactions with other molecules. This property is particularly useful in applications such as coatings and adhesives, where strong bonding and durability are essential .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trimethyl-3,3,3-triphenyldisiloxane: This compound has similar structural features but with additional phenyl groups, which can enhance its adsorption capacities and surface area.
1,1,1,5,5,5-Hexaethyl-3-phenyltrisiloxane: Known for its high yield and stability, this compound is used in various industrial applications.
Uniqueness
1,1,1-Trimethyl-3-phenyldisiloxane stands out due to its balance of flexibility, stability, and reactivity. Its unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .
Properties
Molecular Formula |
C9H14OSi2 |
|---|---|
Molecular Weight |
194.38 g/mol |
InChI |
InChI=1S/C9H14OSi2/c1-12(2,3)10-11-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
KEAJXCPTHXHKOV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl-](/img/structure/B12549102.png)
![2-Acetamido-N-{4-[hydroxy(oxo)phosphaniumyl]butanoyl}-L-alanyl-L-alanine](/img/structure/B12549108.png)
![[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene](/img/structure/B12549111.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)
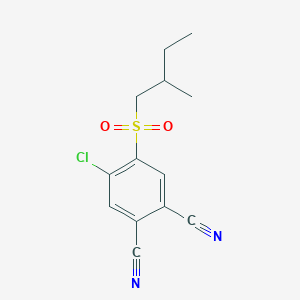


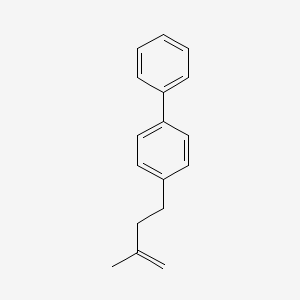
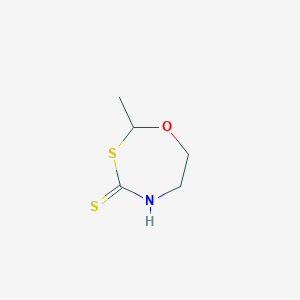
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
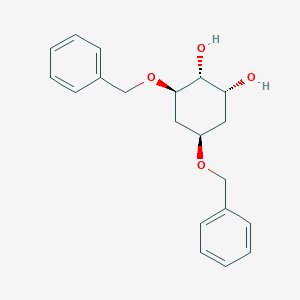
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)
